2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol
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Overview
Description
2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol is a heterocyclic compound with the molecular formula C12H12N2OS. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Scientific Research Applications
2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antiviral and anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol typically involves the introduction of a phenylsulfanyl group into the pyrimidine ring. One common method is the nucleophilic substitution of a halogen in 6-chloropyrimidines with a phenylsulfanyl group. This reaction can be facilitated by using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The phenylsulfanyl group can enhance the compound’s binding affinity and specificity for its targets, leading to potent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-[(Phenylsulfanyl)methyl]uracil
- 6-[(Phenylsulfanyl)methyl]thymine
- 6-[(Phenylsulfanyl)methyl]cytosine
Uniqueness
2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol is unique due to the presence of the methyl group at position 2, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications .
Properties
IUPAC Name |
2-methyl-4-(phenylsulfanylmethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-13-10(7-12(15)14-9)8-16-11-5-3-2-4-6-11/h2-7H,8H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJWZPBOPQEQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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